molecular formula C10H5BrN2 B1339123 4-Bromoquinoline-6-carbonitrile CAS No. 642477-82-5

4-Bromoquinoline-6-carbonitrile

Cat. No. B1339123
CAS RN: 642477-82-5
M. Wt: 233.06 g/mol
InChI Key: GFHZKMVPIQRHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.07 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Bromoquinoline-6-carbonitrile is 1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H . The compound’s structure includes a quinoline ring with a bromine atom at the 4th position and a carbonitrile group at the 6th position .


Physical And Chemical Properties Analysis

4-Bromoquinoline-6-carbonitrile is a solid compound . It has a molecular weight of 233.07 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

4-Bromoquinoline-6-carbonitrile: is a valuable building block in organic synthesis. It serves as a precursor for various quinoline derivatives, which are important in the synthesis of complex organic molecules. These derivatives can be used to create pharmaceuticals, agrochemicals, and dyes. The bromine atom in the compound is particularly reactive and can undergo further transformations, such as Suzuki coupling, to extend the quinoline ring system .

Medicinal Chemistry

In medicinal chemistry, 4-Bromoquinoline-6-carbonitrile is utilized for the synthesis of compounds with potential therapeutic effects. Quinoline derivatives have been studied for their antimalarial, antibacterial, and anticancer properties. The cyano group in the compound can act as a pharmacophore, interacting with biological targets to inhibit or modulate their activity .

Material Science

Quinolines are known to possess electronic properties that make them suitable for use in material science. 4-Bromoquinoline-6-carbonitrile can be incorporated into the structure of organic semiconductors, which are used in the development of light-emitting diodes (LEDs), solar cells, and transistors. Its ability to participate in π-π stacking interactions contributes to the formation of ordered structures necessary for efficient charge transport .

Catalysis

The quinoline moiety of 4-Bromoquinoline-6-carbonitrile can be involved in catalytic processes. It can act as a ligand for transition metal catalysts, which are employed in various chemical reactions, including oxidation, reduction, and carbon-carbon bond formation. The presence of the nitrile group allows for coordination with the metal center, enhancing the catalyst’s stability and activity .

Fluorescent Probes

Due to the inherent fluorescence of quinoline compounds, 4-Bromoquinoline-6-carbonitrile can be used to develop fluorescent probes. These probes are valuable tools in biochemistry and cell biology for imaging and tracking biological molecules. The bromine atom can be substituted with other functional groups to fine-tune the fluorescence properties for specific applications .

Nanotechnology

4-Bromoquinoline-6-carbonitrile: can play a role in the field of nanotechnology. It can be used to synthesize nanoscale materials, such as quantum dots, which have applications in imaging, sensing, and electronics. The compound’s ability to form stable complexes with metals is advantageous in controlling the size and shape of nanoparticles .

Safety and Hazards

The safety information for 4-Bromoquinoline-6-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline and its derivatives, including 4-Bromoquinoline-6-carbonitrile, have been the focus of numerous research studies due to their wide range of applications in industrial and synthetic organic chemistry . Future research may focus on developing new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .

properties

IUPAC Name

4-bromoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHZKMVPIQRHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467989
Record name 4-bromoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

642477-82-5
Record name 4-Bromo-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642477-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of quinolinone (b) (12.0 g, 70.5 mmol) in DMF (60 ml) was treated dropwise with phosphorus tribromide (8.0 ml, 84.6 mmol) over 10 minutes (exothermic). After allowing to stir and cool to room temperature, ice water (100 ml) was added and the mixture was stirred 30 minutes, then basified to pH8 by dropwise addition of 50% NaOH with cooling. The resultant solid was filterd off, washed with water and air dried to afford a tan solid (14.3 g, 87%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of (b) (12 g, 70.5 mmol) in DMF (75 ml) was added dropwise phosphorous tribromide (8 ml, 84.6 mmol) over five minutes (slightly exothermic). The reaction was allowed to cool to room temperature and was then diluted with ice water (100 ml) and stirred 1 hour then diluted with additional water (300 ml). The product was filtered off, washed with water and air dried to provide 14.3 g of product (87%).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.